molecular formula C10H11NO2 B3034956 Benzyl Aziridine-1-carboxylate CAS No. 25711-25-5

Benzyl Aziridine-1-carboxylate

Cat. No. B3034956
CAS RN: 25711-25-5
M. Wt: 177.2 g/mol
InChI Key: PFXWAZGPFWJKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl Aziridine-1-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 and is typically in liquid form . The compound is often used in the field of organic chemistry .


Synthesis Analysis

Aziridines, including Benzyl Aziridine-1-carboxylate, have been synthesized through unique bond construction methodologies . These methodologies often involve the ring-opening of aziridines . The synthesis of aziridines has seen steady growth over the years, with a remarkable surge in publications within the last decade .


Molecular Structure Analysis

The InChI code for Benzyl Aziridine-1-carboxylate is 1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Aziridine ring opening reactions have gained significant importance in the synthesis of nitrogen-containing biologically active molecules . A wide range of chiral metal- and organo-catalyzed desymmetrization reactions of aziridines have been reported with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .


Physical And Chemical Properties Analysis

Benzyl Aziridine-1-carboxylate is a liquid at room temperature . It is stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Aziridine Ketones and Carbinols

Benzyl Aziridine-1-carboxylate can be used in the synthesis of aziridine ketones and carbinols . The reaction with organolithium reagents yields 2-aziridinylketones. These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .

N-Boc-Protecting Group Cleavage Method

The usage of excess phenyllithium may serve as a special N-Boc-protecting group cleavage method for acid-sensitive substrates . This is particularly useful in the synthesis of complex organic molecules.

Building Blocks for Biomedical Interest

Aziridines, such as Benzyl Aziridine-1-carboxylate, are excellent substrates for the selective synthesis of unnatural amino acids, amino alcohols, and different heterocycles of biomedical interest . This makes them powerful building blocks in the field of medicinal chemistry.

Biocatalytic One-Carbon Ring Expansion

Benzyl Aziridine-1-carboxylate can be used in a biocatalytic one-carbon ring expansion to make azetidines . A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, exerts unparalleled stereocontrol over a [1,2]-Stevens rearrangement .

Synthesis of Chiral Amine Building Blocks

The ring-expansion strategy for the asymmetric, one-carbon homologation of readily prepared aziridines via carbene insertion would be an attractive new entry towards the enantioselective synthesis of azetidines . This represents a new approach for the synthesis of important chiral amine building blocks.

Material for Chemical Synthesis

Benzyl Aziridine-1-carboxylate is used as a material in chemical synthesis . It is a valuable compound for researchers in various areas including life science, material science, chromatography, and analytical studies .

Mechanism of Action

Target of Action

Benzyl Aziridine-1-carboxylate is a type of aziridine, a class of organic compounds that are widely used in the synthesis of nitrogen-containing biologically active molecules . The primary targets of Benzyl Aziridine-1-carboxylate are the nucleophiles present in these molecules .

Mode of Action

The mode of action of Benzyl Aziridine-1-carboxylate involves the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups . This activation allows the ring to open and react with incoming nucleophiles . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

The biochemical pathways affected by Benzyl Aziridine-1-carboxylate involve the synthesis of nitrogen-containing biologically active molecules . The ring-opening reactions of aziridines have gained tremendous importance in the synthesis of these molecules . Aziridines are used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the aziridine ring

Result of Action

The result of the action of Benzyl Aziridine-1-carboxylate is the formation of nitrogen-containing biologically active molecules . These molecules have various applications in the pharmaceutical industry, including the production of antibacterial, antifungal, and other types of drugs .

Action Environment

The action of Benzyl Aziridine-1-carboxylate can be influenced by environmental factors such as temperature and pH . For instance, the aziridine ring is activated in the presence of electron-withdrawing substituents and can provide ring-opening products after treatment with incoming nucleophiles . The storage temperature for Benzyl Aziridine-1-carboxylate is recommended to be between 2-8°C in a sealed and dry environment .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Future Directions

Aziridines, including Benzyl Aziridine-1-carboxylate, are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . The recent advances in the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures .

properties

IUPAC Name

benzyl aziridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXWAZGPFWJKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred, distilled aziridine solution (500 mL, 0.1 mol) in a round-bottom flask cooling with an ice bath, three equivalents of potassium carbonate was added. After all of the solid dissolved, benzyl chloroformate (1.5 equivalents) in ethyl ether (150 mL) was added over 2 h. The solution was stirred overnight and warmed to room temperature, and the aqueous phase was extracted with methylene chloride (5×30 mL). The organic phases were combined and passed through a flash silica gel pad and concentrated to afford the Cbz-aziridine as colorless thick oil, yield: 7.2 g, 81%.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Aziridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl Aziridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzyl Aziridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzyl Aziridine-1-carboxylate
Reactant of Route 5
Benzyl Aziridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl Aziridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.